Boc-L-beta-homotryptophan

Catalog No.
S672868
CAS No.
229639-48-9
M.F
C17H22N2O4
M. Wt
318,37 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homotryptophan

CAS Number

229639-48-9

Product Name

Boc-L-beta-homotryptophan

IUPAC Name

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C17H22N2O4

Molecular Weight

318,37 g/mole

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1

InChI Key

TUZZBYOOQVPWSG-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O

Synonyms

229639-48-9;Boc-L-beta-homotryptophan;(S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoicacid;Boc-beta-Homotrp-OH;Boc-L-beta-HTrp-OH;Nbeta-Boc-L-beta-homotryptophan;(3S)-3-[(tert-butoxycarbonyl)amino]-4-(1H-indol-3-yl)butanoicacid;(S)-3-(Boc-amino)-4-(3-indolyl)butyricacid;AmbotzBAA6260;Boc-L-beta-Homo-Trp-OH;AC1MC57J;N-beta-Boc-L-Homotryptophan;14981_ALDRICH;SCHEMBL5467203;14981_FLUKA;CTK8F0656;MolPort-003-794-009;ZINC2386867;AKOS024462373;BL760-1;AK162609;AM020579;HE004669;RT-011764;FT-0644066

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O

Structural Modifications of Peptides

Boc-L-β-HTP allows researchers to introduce structural modifications into peptides by replacing L-Trp at specific positions. This modification can:

  • Alter the conformation and flexibility of the peptide backbone: The additional methylene group in Boc-L-β-HTP introduces a kink in the peptide chain, which can influence how the peptide folds and interacts with other molecules [].
  • Impact the side chain interactions: The altered position of the aromatic ring in Boc-L-β-HTP compared to L-Trp can affect its interactions with other residues in the peptide or with target molecules [].
  • Improve the stability of the peptide: Boc-L-β-HTP can sometimes enhance the resistance of peptides to enzymatic degradation, making them more suitable for therapeutic applications [].

These structural changes can be used to:

  • Develop new peptide drugs: By modifying the structure of existing peptides, researchers can potentially improve their potency, selectivity, or other desirable properties [].
  • Study protein-protein interactions: By incorporating Boc-L-β-HTP into peptides that mimic specific protein binding regions, researchers can gain insights into how proteins interact with each other [].

Additional Applications

Beyond its role in structural modifications, Boc-L-β-HTP finds applications in other areas of scientific research:

  • Investigating the role of L-Trp in biological processes: By replacing L-Trp with Boc-L-β-HTP in specific proteins, researchers can probe the functional significance of the amino acid in various biological contexts [].
  • Developing fluorescent probes: The aromatic ring of Boc-L-β-HTP can be used to create fluorescently labeled peptides, which are valuable tools for studying cellular processes and protein interactions [].
  • Boc-L-β-HTrp-OH is a derivative of the amino acid L-tryptophan, with an additional methylene group inserted in the carbon chain between the alpha (α) and beta (β) carbons [].
  • It is a chiral molecule with the L-configuration [].
  • Boc- refers to a protecting group (tert-butyloxycarbonyl) commonly used in organic synthesis of peptides [].

Molecular Structure Analysis

  • The key features of Boc-L-β-HTrp-OH include an indole ring structure (similar to tryptophan), an amine group, a carboxylic acid group, and the Boc protecting group [].
  • The additional methylene group compared to tryptophan lengthens the side chain by one carbon atom [].

Chemical Reactions Analysis

  • Synthesis of Boc-L-β-HTrp-OH likely involves reactions similar to those used for other protected amino acids. Specific details on the synthesis of this particular compound might be commercially sensitive and not publicly available [].
  • The Boc protecting group can be removed under acidic conditions to yield the free amino acid L-β-homotryptophan [].
  • Due to the research nature of Boc-L-β-HTrp-OH, further details on specific reactions involving this compound may be limited.

Physical And Chemical Properties Analysis

  • Information on specific physical and chemical properties of Boc-L-β-HTrp-OH, such as melting point, boiling point, and solubility, might not be readily available due to the compound's niche research applications.
  • The mechanism of action of Boc-L-β-HTrp-OH has not been extensively explored in scientific literature. Due to its structural similarity to tryptophan, it might be investigated for its potential role in biological systems similar to tryptophan, but specific details are lacking in publicly available research.
  • No specific safety information on Boc-L-β-HTrp-OH is readily available. As a general precaution, any new or unknown compound should be handled with care in a laboratory setting following standard protocols for organic compounds.

XLogP3

2.6

Dates

Modify: 2023-08-15

Explore Compound Types